molecular formula C5H6ClNO2S2 B1526073 (2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride CAS No. 1000394-87-5

(2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride

Cat. No. B1526073
M. Wt: 211.7 g/mol
InChI Key: IJAYMUFRRBWQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride” is an organic compound with the structural formula CH3SO2ClC3H3NS. It has a molecular weight of 211.69 . It is typically stored at -10°C and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6ClNO2S2/c1-4-7-5(2-10-4)3-11(6,8)9/h2H,3H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“(2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride” is a powder with a molecular weight of 211.69 . It is stored at -10°C .

Scientific Research Applications

Oxidation and Sulfone Formation

Oxidation of Methyl (Methylthio)methyl Sulfoxide
The oxidation of methyl (methylthio)methyl sulfoxide with hydrogen peroxide and other oxidants, leading to the production of bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone, showcases another chemical application of methanesulfonyl chloride derivatives. The study also presents a method for preparing methyl (methylthio)methyl sulfone by oxidation, highlighting the versatility of methanesulfonyl chloride in chemical syntheses (Ogura, Suzuki, & Tsuchihashi, 1980).

Biological Activity Evaluation

Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines
The condensation of 3,4-diaryl-2-imino-4-thiazolines with methanesulfonyl chloride led to methanesulfonamide derivatives. These compounds were screened against various human cancer cell lines, and some showed significant anti-inflammatory and anticancer activities. This indicates the role of methanesulfonyl chloride in the development of potential therapeutic agents (Sondhi et al., 2009).

Regioselective Reactions

Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride
This study demonstrates the application of methanesulfonyl chloride in preparing compounds that can react with amines to build sulfonamides, serving as efficient electrophilic reagents for nucleophilic substitution reactions. The regiochemistry of these reactions depends on the nature of the nucleophiles used, highlighting the chemical versatility and application of methanesulfonyl chloride (Turov, Vinogradova, & Brovarets, 2014).

NMR Chemical Shift Measurements

References for NMR Chemical Shift Measurements in Cyclodextrin Solutions
Methanesulfonyl chloride derivatives are used as internal references for chemical shift determination in NMR spectroscopy, particularly in solutions containing cyclodextrin and anionic guests. This application underlines the importance of methanesulfonyl chloride derivatives in analytical chemistry for structure elucidation and confirmation (Funasaki et al., 2000).

Safety And Hazards

This compound is classified as dangerous, with a GHS05 pictogram . It can cause severe skin burns and eye damage (Hazard Statement H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2S2/c1-4-7-5(2-10-4)3-11(6,8)9/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAYMUFRRBWQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride

CAS RN

1000394-87-5
Record name (2-methyl-1,3-thiazol-4-yl)methanesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium (2-methylthiazol-4-yl)methanesulfonate, 40, (357 mg, 1.66 mmol) is dissolved in phosphorous oxychloride (6 mL) and is treated with phosphorous pentachloride (345 mg, 1.66 mmol). The reaction mixture is stirred at 50° C. for 3 hours, then allowed to cool to room temperature. The solvent is removed under reduced pressure and the residue is re-dissolved in CH2Cl2 (40 mL) and is washed with sat. NaHCO3 and brine. The organic layer is dried over MgSO4, filtered, and the solvent removed in vacuo to afford 0.095 g of the desired product as a brown oil. LC/MS ESI+ 211 (M+1). Intermediates are obtained in sufficient purity to be carried forward according to Scheme IX without the need for further purification.
Name
Sodium (2-methylthiazol-4-yl)methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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